Linker Length Precision: PEG5 (17 Atoms) vs. PEG4 (14 Atoms) in PROTAC Ternary Complex Formation
The precise length of the PEG spacer in a PROTAC linker is a primary determinant of degradation efficacy. Azido-PEG5-Boc provides a linker length of 17 atoms (N3-CH2CH2-(OCH2CH2)5-O-CH2-C=O). While direct, head-to-head degradation data for PROTACs synthesized with Azido-PEG5-Boc versus its PEG4 or PEG6 analogs are not publicly available as a standalone dataset, class-level inference from systematic SAR studies on PROTAC linkers demonstrates that altering the PEG unit count changes the distance between ligands by ~3.5-4.0 Å per unit [1]. This distance variation is sufficient to toggle a PROTAC from highly potent (DC50 < 10 nM) to completely inactive (DC50 > 10 μM), as shown in studies where varying a PEG linker by just one unit resulted in a >100-fold loss in degradation potency [2]. Therefore, the selection of the PEG5 variant is not arbitrary; it represents a specific, fixed geometric parameter in a molecule's design. Substituting Azido-PEG4-Boc (14 atoms) would shorten this critical distance by ~3.5-4.0 Å, potentially preventing the formation of a stable, productive ternary complex [1].
| Evidence Dimension | Linker length (atom count) and predicted distance between functional groups |
|---|---|
| Target Compound Data | 17 atoms (N to C=O); Approximate extended length: 17.5-20 Å |
| Comparator Or Baseline | Azido-PEG4-Boc: 14 atoms (N to C=O); Approximate extended length: 14-16.5 Å |
| Quantified Difference | Difference of 3 atoms (~3.5-4.0 Å in extended length) |
| Conditions | Structural calculation based on standard bond lengths and angles for a fully extended PEG chain |
Why This Matters
Procurement of the correct linker length (PEG5) is non-negotiable for reproducing published PROTAC structures, as a change of even one PEG unit can abolish target degradation by disrupting the optimal geometry required for ternary complex formation.
- [1] Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploration of Targeted Anti-tumor Therapy, 1(5), 273-312. View Source
- [2] Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285-E7292. View Source
